1-(4-Ethylphenyl)butane-1,3-dione

Vue d'ensemble

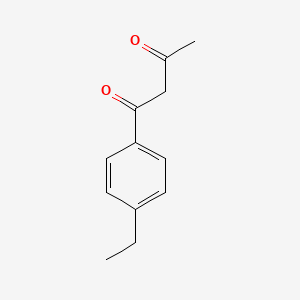

Description

1-(4-Ethylphenyl)butane-1,3-dione is a chemical compound belonging to the class of diketones. It is characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2) and an ethyl-substituted phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Méthodes De Préparation

1-(4-Ethylphenyl)butane-1,3-dione can be synthesized through several methods, with Claisen condensation being one of the most common routes. In this method, ethyl acetate reacts with 4-ethylbenzaldehyde in the presence of a base, such as sodium ethoxide, to form the desired diketone . The reaction conditions typically involve refluxing the reactants in an organic solvent like ethanol for several hours.

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity of the product. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are common in industrial settings to achieve the desired quality of this compound .

Analyse Des Réactions Chimiques

1-(4-Ethylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.

Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation. These reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols .

Applications De Recherche Scientifique

Scientific Research Applications

1-(4-Ethylphenyl)butane-1,3-dione has several notable applications in scientific research:

Lubricants

The compound has been investigated for its effectiveness as a lubricant additive. Studies indicate that it exhibits low friction properties due to tribochemical reactions when applied to steel surfaces. This makes it suitable for enhancing the performance of lubricants in mechanical systems .

Catalysis

Research has shown that this compound can form stable complexes with metal ions, which is significant for catalysis applications. These interactions can facilitate various chemical reactions, making it a valuable component in catalytic processes.

The compound has been studied for its potential biological activities. Preliminary research suggests it may possess antimicrobial properties and could be explored for therapeutic applications in medicine .

Case Study 1: Lubrication Performance

A study published in ResearchGate examined the lubrication performance of various diketones including this compound. The results indicated that this compound significantly reduced friction coefficients under high-load conditions compared to traditional lubricants .

Case Study 2: Biological Testing

In another study focusing on the biological activity of diketones, researchers tested the antimicrobial efficacy of this compound against several strains of bacteria. The findings suggested promising results that warrant further investigation into its potential as an antimicrobial agent .

Mécanisme D'action

The mechanism by which 1-(4-Ethylphenyl)butane-1,3-dione exerts its effects varies depending on the application:

Comparaison Avec Des Composés Similaires

1-(4-Ethylphenyl)butane-1,3-dione can be compared with other similar diketones, such as:

1-(4-Methylphenyl)butane-1,3-dione: Similar in structure but with a methyl group instead of an ethyl group. This compound may exhibit different reactivity and properties due to the difference in alkyl substitution.

1-(4-Phenyl)butane-1,3-dione: Lacks the ethyl substitution, which can affect its chemical behavior and applications.

1-(4-Ethylphenyl)nonane-1,3-dione: A longer carbon chain variant, which may have different physical and chemical properties .

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it suitable for a variety of specialized applications.

Activité Biologique

1-(4-Ethylphenyl)butane-1,3-dione (EPBD) is a β-diketone compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C12H14O2

- Molecular Weight : 190.24 g/mol

- CAS Number : 58278-92-5

The structure of EPBD features a butane backbone with ethyl and phenyl substituents, contributing to its unique chemical reactivity and biological activity.

Antioxidant Properties

EPBD has been studied for its antioxidant capabilities. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Research indicates that EPBD may scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Anticancer Activity

Several studies have explored the anticancer potential of EPBD. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, a study demonstrated that EPBD significantly reduced cell viability in human colorectal cancer cells (HCT116) through apoptosis induction .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 25 | Induction of apoptosis |

| K562 (CML model) | 30 | Cell cycle arrest |

Anti-inflammatory Effects

EPBD exhibits anti-inflammatory properties as well. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, indicating its potential use in treating inflammatory diseases .

The biological activity of EPBD can be attributed to several mechanisms:

- Enzyme Inhibition : EPBD may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.

- Gene Expression Modulation : It can influence the expression of genes related to apoptosis and cell cycle regulation.

- Oxidative Stress Reduction : By scavenging free radicals, EPBD reduces oxidative stress, contributing to its protective effects on cells.

Case Study 1: Anticancer Activity

In a controlled laboratory study, EPBD was administered to various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, particularly in HCT116 cells where an IC50 value of 25 µM was observed. The study concluded that EPBD could potentially serve as a lead compound for developing new anticancer therapies .

Case Study 2: Anti-inflammatory Effects

Another research effort focused on the anti-inflammatory properties of EPBD in animal models. The compound was administered to mice subjected to induced inflammation. Results showed a significant decrease in inflammatory markers compared to control groups, suggesting that EPBD could be beneficial in managing conditions like arthritis .

Propriétés

IUPAC Name |

1-(4-ethylphenyl)butane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-3-10-4-6-11(7-5-10)12(14)8-9(2)13/h4-7H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWIWGSJPMJMLFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50604178 | |

| Record name | 1-(4-Ethylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58278-92-5 | |

| Record name | 1-(4-Ethylphenyl)butane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50604178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.